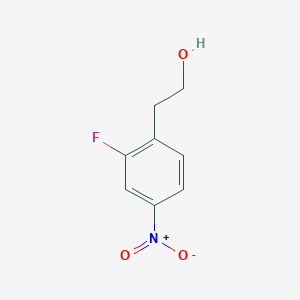

2-(2-Fluoro-4-nitrophenyl)ethanol

Übersicht

Beschreibung

2-(2-Fluoro-4-nitrophenyl)ethanol is a derivative of m-fluoronitrobenzene . It has a linear formula of FC6H3(NO2)OH . The molecular weight of this compound is 157.10 .

Molecular Structure Analysis

The molecule contains a total of 21 bonds; 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), 1 hydroxyl group, and 1 primary alcohol .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

2-(2-Fluoro-4-nitrophenyl)ethanol: and its derivatives have shown promise as antimycobacterial agents. These compounds can interfere with iron homeostasis in mycobacteria, which is crucial for their survival and virulence . Specifically, they target the salicylate synthase MbtI from Mycobacterium tuberculosis (Mtb), a key enzyme involved in siderophore biosynthesis. Siderophores are essential for iron acquisition in Mtb, and inhibiting MbtI disrupts this process, potentially leading to new anti-TB drugs.

Crystal Structure Analysis

The crystal structure of a fluorinated ester derivative of 2-(2-Fluoro-4-nitrophenyl)ethanol has been analyzed. The conformation of the molecule, with the fluorine atom oriented toward the “base” of the furan ring, is stabilized by a non-traditional intramolecular CH∙∙∙F bond. Techniques such as 1H-NMR, 13C-NMR, HRMS, and single-crystal X-ray diffraction (SC-XRD) were employed for this analysis .

Tuberculosis Research

Given the global impact of tuberculosis (TB), finding new drugs is crucial. The rise of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) TB strains necessitates novel therapeutic approaches. The research on 2-(2-Fluoro-4-nitrophenyl)ethanol contributes to this effort by exploring unexplored molecular targets and potential anti-TB candidates .

Other Applications

While the primary focus has been on antimycobacterial activity, further investigations may reveal additional applications. Researchers continue to explore the compound’s properties, including its potential in other disease contexts or as a starting point for drug development.

Eigenschaften

IUPAC Name |

2-(2-fluoro-4-nitrophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c9-8-5-7(10(12)13)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVPCXHRMBDTBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluoro-4-nitrophenyl)ethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2425455.png)

![3-allyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425460.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2425464.png)

![1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2425467.png)

![N'-[(Z)-(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2425470.png)

![1-(4-ethoxyphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2425471.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2425474.png)

![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride](/img/structure/B2425478.png)